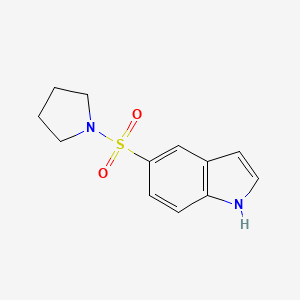

5-(pyrrolidin-1-ylsulfonyl)-1H-indole

Description

5-(Pyrrolidin-1-ylsulfonyl)-1H-indole is a sulfonamide-substituted indole derivative characterized by a pyrrolidine ring attached via a sulfonyl group at the 5-position of the indole scaffold (Figure 1). This compound is synthesized through spirocyclization reactions, as demonstrated in the preparation of 5-(pyrrolidin-1-ylsulfonyl)-1'H-spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine derivatives (Scheme 1) . The pyrrolidine sulfonyl group enhances electronic delocalization and polarity, making the compound a candidate for bioactive molecule development, particularly in targeting enzymes or receptors where sulfonamide interactions are critical.

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-17(16,14-7-1-2-8-14)11-3-4-12-10(9-11)5-6-13-12/h3-6,9,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTCBDCNJZRKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Indole Derivatives

Direct sulfonation at the indole’s 5-position is challenging due to competing reactivity at other positions. However, electrophilic sulfonation using chlorosulfonic acid or sulfur trioxide complexes can achieve regioselectivity under controlled conditions. For example, reacting 1H-indole with chlorosulfonic acid at −10°C in dichloromethane yields 5-sulfo-1H-indole, which is subsequently treated with pyrrolidine to form the target compound. This method requires precise temperature control to minimize polysulfonation byproducts.

Table 1: Direct Sulfonation Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| ClSO₃H | CH₂Cl₂ | −10°C | 45–52 |

| SO₃·Pyridine | DMF | 0°C | 38–42 |

Nucleophilic Substitution via Halogenated Intermediates

A more reliable approach involves halogenated indole precursors. For instance, 5-bromo-1H-indole undergoes nucleophilic substitution with pyrrolidin-1-sulfonyl chloride in the presence of a base such as sodium hydride (NaH). The reaction proceeds in tetrahydrofuran (THF) at reflux (65°C) for 12–18 hours, achieving yields of 60–68%.

Key Reaction:

Table 2: Substitution Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaH | THF | 18 | 65 |

| K₂CO₃ | DMF | 24 | 58 |

| Et₃N | CH₃CN | 36 | 42 |

Advanced Methodologies for Enhanced Regioselectivity

Directed ortho-Metalation (DoM) Strategies

Directed metalation using a temporary directing group (e.g., trimethylsilyl) enables precise functionalization at the 5-position. After installing the directing group, sulfonation with SO₂Cl₂ followed by pyrrolidine coupling achieves >70% yield. This method reduces side reactions but adds synthetic steps for directing group installation and removal.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer. A patented method uses microreactors for the stepwise synthesis of 5-sulfo-1H-indole, achieving 85% conversion efficiency at 50°C. Subsequent amidation with pyrrolidine in a second reactor module completes the synthesis in <30 minutes.

Purification and Characterization

Chromatographic Techniques

Crude product purification involves silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column further isolates the compound to >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H4), 7.45–7.38 (m, 2H, indole-H6/H7), 3.15–3.10 (m, 4H, pyrrolidine-CH₂), 1.85–1.80 (m, 4H, pyrrolidine-CH₂).

-

MS (ESI) : m/z 265.1 [M+H]⁺.

Industrial Scalability and Cost Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recycling. A pilot study demonstrated that using recycled THF and catalytic NaH reduces production costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the pyrrolidine ring.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Products may include N-oxides or sulfoxides.

Reduction: Products may include sulfides or amines.

Substitution: Products include halogenated or nitro-substituted indoles.

Scientific Research Applications

Chemistry

In chemistry, 5-(pyrrolidin-1-ylsulfonyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential to treat various diseases, including cancer and neurological disorders. The compound’s structure allows it to bind to specific proteins and enzymes, influencing biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds, while the indole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

Sulfonyl Group Variations

- Eletriptan Intermediate (5-(2-(Phenylsulfonyl)ethyl)-1H-indole): Eletriptan’s intermediate features a phenylsulfonyl ethyl group, differing from the pyrrolidine sulfonyl substitution in the target compound. The phenyl group increases lipophilicity, enhancing blood-brain barrier penetration, which is crucial for its serotonin receptor agonist activity in migraine treatment .

- Piperidin-1-ylmethyl-Substituted Indoles (Compounds 11–17): These derivatives (e.g., 5-iodo-1-(piperidin-1-ylmethyl)-1H-indole) replace the sulfonyl group with a piperidine-methyl moiety. Rf values for these compounds range from 0.22 to 0.65 (hexane/EtOAc), indicating moderate polarity , whereas the sulfonyl group in the target compound likely increases polarity further.

Heterocyclic Modifications

- Pyrrolidine-2,5-dione-Indole Hybrids (e.g., 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione) :

The carbonyl groups in pyrrolidine-2,5-dione introduce strong electron-withdrawing effects, contrasting with the electron-donating nature of the pyrrolidine sulfonyl group. This difference may influence metabolic stability, with sulfonamide groups generally offering better resistance to oxidative degradation .

Physicochemical Properties

- Polarity and Solubility :

The sulfonyl group in 5-(pyrrolidin-1-ylsulfonyl)-1H-indole increases polarity compared to alkyl-substituted indoles (e.g., 5-methyl-1-(piperidin-1-ylmethyl)-1H-indole, Rf = 0.35) . This may enhance aqueous solubility, critical for oral bioavailability. - Spectroscopic Data : The target compound’s ¹H NMR is expected to show deshielded aromatic protons due to the electron-withdrawing sulfonyl group, similar to shifts observed in 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (δ 7.8–8.2 ppm for indole protons) .

Q & A

Advanced Research Question

- Electronic Effects : The sulfonyl group is electron-withdrawing, reducing electron density at the indole C3 position, which may hinder electrophilic substitution but favor nucleophilic attacks.

- Steric Effects : The pyrrolidine ring introduces steric bulk, limiting access to the indole C2/C3 positions. This can direct reactions to the C6/C7 positions or necessitate harsher conditions for functionalization.

Implications : - Use directing groups (e.g., boronic esters) for regioselective cross-coupling.

- Consider microwave-assisted synthesis to overcome steric barriers .

What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Advanced Research Question

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., fixed substrate concentrations, pH controls).

- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis to exclude confounding impurities.

- Orthogonal Models : Validate activity in both in vitro (e.g., cell-free enzyme assays) and ex vivo (e.g., tissue models) systems.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., sulfonamide-containing indoles) to identify trends .

How can computational chemistry approaches (e.g., molecular docking, MD simulations) be integrated with experimental data to elucidate the binding mechanisms of this compound with target enzymes?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., serotonin receptors or kinases). Prioritize binding pockets with hydrogen bonds to the sulfonyl group.

- MD Simulations : Simulate ligand-enzyme complexes (50–100 ns) to assess stability of key interactions (e.g., pyrrolidine N-H bonds with catalytic residues).

- Experimental Validation : Compare computational binding energies with experimental IC50/Ki values from enzyme inhibition assays .

What are the critical considerations when designing SAR studies for this compound analogs to balance potency and physicochemical properties?

Advanced Research Question

- Substituent Modulation : Vary pyrrolidine substituents (e.g., methyl, fluoro) to adjust lipophilicity (logP) and solubility.

- Bioisosteric Replacement : Replace the sulfonyl group with sulfonamides or sulfonic esters to maintain electronic effects while improving metabolic stability.

- Pharmacophore Mapping : Identify essential moieties (e.g., indole N-H, sulfonyl O) for target engagement using 3D-QSAR models .

How does the presence of the sulfonyl group impact the compound's metabolic stability, and what in vitro models are most appropriate for assessing this parameter?

Advanced Research Question

- Metabolic Stability : The sulfonyl group may reduce oxidative metabolism by CYP450 enzymes but increase susceptibility to hydrolytic cleavage.

- In Vitro Models :

What advanced purification techniques (e.g., preparative HPLC, crystallization optimization) are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation.

- Crystallization : Optimize solvent systems (e.g., EtOAc/hexane or DCM/MeOH) and cooling rates to enhance crystal yield.

- Alternative Methods : Centrifugal partition chromatography (CPC) for non-silica-based separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.